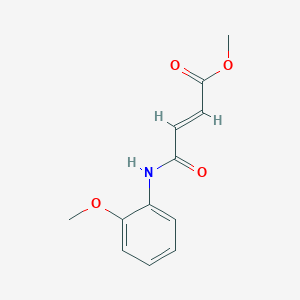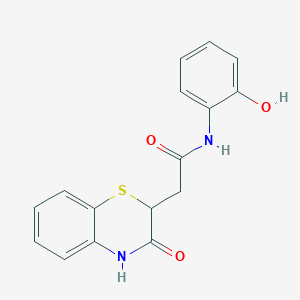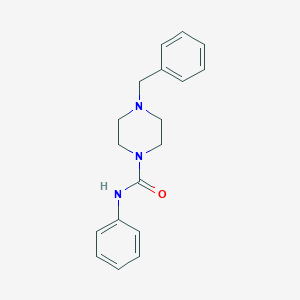![molecular formula C24H16N2OS B282071 2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)
2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a complex molecule that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of 2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells, and to induce apoptosis, or programmed cell death, in these cells. It has also been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to exhibit anti-inflammatory effects in animal models of inflammation, reducing the production of inflammatory mediators and improving symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one in lab experiments is its unique chemical structure, which allows for the investigation of its electronic and optical properties. It is also a promising candidate for drug development due to its antimicrobial, antitumor, and anti-inflammatory properties. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for the study of 2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one. One direction is the development of new synthetic methods that can improve the yield and purity of the product. Another direction is the investigation of its potential use in organic electronics and optoelectronics, which could lead to the development of new materials for electronic devices. Additionally, further studies are needed to fully understand its mechanism of action and to investigate its potential use in drug development for various diseases.
Méthodes De Synthèse
The synthesis of 2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one has been achieved using various methods. One of the most common methods involves the reaction of 2-aminobenzimidazole with 2-bromoacetophenone in the presence of sodium hydride and dimethylformamide. The resulting intermediate is then reacted with a thiol to form the final product. Other methods involve the use of different reagents and solvents, and the choice of method depends on the desired yield and purity of the product.
Applications De Recherche Scientifique
2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development. It has also been studied for its potential use in organic electronics and optoelectronics due to its unique electronic and optical properties.
Propriétés
Formule moléculaire |
C24H16N2OS |
|---|---|
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
(10R)-10,12-diphenyl-11-thia-1,8-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,12-pentaen-15-one |
InChI |
InChI=1S/C24H16N2OS/c27-22-18-15-21(16-9-3-1-4-10-16)28-24(18,17-11-5-2-6-12-17)23-25-19-13-7-8-14-20(19)26(22)23/h1-15,18H/t18?,24-/m0/s1 |
Clé InChI |
NVDNIASDSUXYAW-LUTIACGYSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC3C(=O)N4C5=CC=CC=C5N=C4[C@]3(S2)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C2=CC3C(=O)N4C5=CC=CC=C5N=C4C3(S2)C6=CC=CC=C6 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3C(=O)N4C5=CC=CC=C5N=C4C3(S2)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281989.png)
![4-{4-[4-(4-Chlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoic acid](/img/structure/B281990.png)
![4-{4-[4-(3-Methylphenyl)-1-piperazinyl]anilino}-4-oxo-2-phenyl-2-butenoicacid](/img/structure/B281992.png)



![2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B282002.png)
![2-[4-(8-Chlorodibenzo[b,f][1,4]oxazepin-11-yl)-1-piperazinyl]phenyl methyl ether](/img/structure/B282004.png)


![2-amino-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B282013.png)


